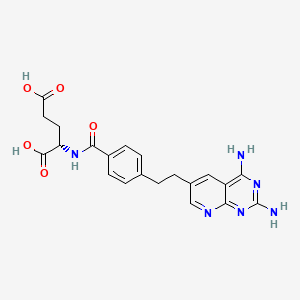

5,10-Dideazaaminopterin

Description

Structure

3D Structure

Properties

CAS No. |

95674-53-6 |

|---|---|

Molecular Formula |

C21H22N6O5 |

Molecular Weight |

438.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[2-(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H22N6O5/c22-17-14-9-12(10-24-18(14)27-21(23)26-17)2-1-11-3-5-13(6-4-11)19(30)25-15(20(31)32)7-8-16(28)29/h3-6,9-10,15H,1-2,7-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,24,26,27)/t15-/m0/s1 |

InChI Key |

RGUQKUKRLMXLCM-HNNXBMFYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CCC2=CC3=C(N=C(N=C3N=C2)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC3=C(N=C(N=C3N=C2)N)N)C(=O)NC(CCC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5,10-Dideazaaminopterin; |

Origin of Product |

United States |

Foundational & Exploratory

5,10-Dideazaaminopterin: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of 5,10-Dideazaaminopterin, a potent antifolate agent. This guide details its chemical structure, properties, mechanism of action, and relevant experimental protocols, presenting a comprehensive resource for its study and application in drug discovery.

Chemical Structure and Properties

This compound is a synthetic analog of aminopterin, a folic acid antagonist. The core structure of this compound is a pyrido[2,3-d]pyrimidine ring system, which mimics the pteridine ring of folic acid. The systematic replacement of nitrogen atoms at positions 5 and 10 with carbon atoms distinguishes it from its parent compound, aminopterin. This structural modification significantly influences its biological activity and transport characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₂N₆O₅ | [1] |

| Molecular Weight | 438.44 g/mol | [1] |

| CAS Number | 95674-53-6 | [1] |

| Appearance | Pale yellow crystals | [2] |

Mechanism of Action: Targeting Folate Metabolism

This compound functions as a potent antifolate agent by primarily inhibiting the enzyme dihydrofolate reductase (DHFR).[5] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.

By competitively binding to the active site of DHFR, this compound blocks the production of THF. This leads to a depletion of the intracellular pool of reduced folates, thereby inhibiting DNA and RNA synthesis and ultimately leading to cell death. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide biosynthesis.

The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of this compound.

Synthesis

The total synthesis of this compound has been described from pyridine precursors.[2] A general synthetic approach for its derivatives, such as 10-ethyl-5-methyl-5,10-dideazaaminopterin, involves a key Wittig condensation step. This reaction couples a substituted pyrido[2,3-d]pyrimidine moiety with a benzoate derivative. Subsequent hydrogenation, ester hydrolysis, and peptide coupling with L-glutamate yield the final product.

The following diagram outlines a generalized workflow for the synthesis of this compound analogs.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of this compound against DHFR can be determined using a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of DHF to THF.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound (or other inhibitors)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing assay buffer, DHF, and NADPH in a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Initiate the reaction by adding the DHFR enzyme to each well.

-

Immediately measure the absorbance at 340 nm at regular intervals for a set period (e.g., 5-10 minutes).

-

Calculate the rate of reaction (decrease in absorbance per unit time) for each inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The Ki value can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics.

Cell Growth Inhibition Assay

The cytotoxic effect of this compound on cancer cell lines, such as L1210 leukemia cells, can be evaluated using a cell proliferation assay.

Materials:

-

L1210 cells (or other suitable cancer cell line)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum

-

This compound

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, XTT, or a reagent for measuring ATP content)

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include untreated control wells.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

The following diagram illustrates a typical workflow for evaluating a novel antifolate compound.

Biological Activity and Significance

Studies on derivatives of this compound have demonstrated their potent antifolate activity. For instance, 10-ethyl-5-methyl-5,10-dideazaaminopterin showed significant inhibition of DHFR from L1210 cells and inhibited the growth of these cells in vitro.[6] While this derivative was found to be less potent than methotrexate (MTX) in DHFR inhibition, it exhibited enhanced cellular influx, a desirable property for a drug candidate.[6]

Table 2: Biological Activity of a this compound Derivative

| Compound | Target | Assay | Value | Reference |

| 10-ethyl-5-methyl-5,10-dideazaaminopterin | L1210 DHFR | Ki | 100 pM | [6] |

| Methotrexate (Reference) | L1210 DHFR | Ki | 4.82 ± 0.60 pM | [6] |

| 10-ethyl-5-methyl-5,10-dideazaaminopterin | L1210 Cells | IC₅₀ | 65 ± 18 nM | [6] |

| Methotrexate (Reference) | L1210 Cells | IC₅₀ | 3.4 ± 1.0 nM | [6] |

The unique structural modifications of this compound and its analogs offer opportunities for developing novel antifolates with improved therapeutic profiles, such as enhanced tumor selectivity and the ability to overcome methotrexate resistance. Further research into this class of compounds is warranted to explore their full potential in cancer chemotherapy.

References

- 1. Allosteric communication in dihydrofolate reductase: signaling network and pathways for closed to occluded transition and back - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Antifolates: Current Status and Future Directions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5,10-Dideazaaminopterin: Discovery, Synthesis, and Mechanism of Action

This whitepaper provides a comprehensive technical overview of this compound and its analogues, a class of antifolate compounds investigated for their therapeutic potential. The document details the discovery, chemical synthesis pathways, and biological mechanism of action of these compounds, with a focus on their role as enzyme inhibitors in cancer research.

Discovery and Development

The exploration of this compound analogues emerged from extensive structure-activity relationship studies on classical antifolate drugs like aminopterin and methotrexate.[1] Researchers aimed to modify the pterin ring system and the bridge region of these molecules to enhance their therapeutic index by improving selective transport into tumor cells and modulating enzyme inhibition.[1] These investigations led to the synthesis of various deazaaminopterin series, including this compound, which allows for further structural variations at the C5 position and the C9-C10 bridge region.[1] Total syntheses of this compound and its tetrahydro derivative, 5,10-dideaza-5,6,7,8-tetrahydroaminopterin, have been successfully developed from pyridine precursors.[2] These compounds have demonstrated significant in vivo activity against L1210 leukemia, comparable to that of methotrexate.[2][3]

A notable analogue in this class is Lometrexol ((6R)-5,10-dideazatetrahydrofolate, DDATHF), which was identified as a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[4][5][6] The development of Lometrexol highlighted the potential of this class of compounds to target different enzymes within the folate pathway.[4]

Chemical Synthesis Pathway

The synthesis of this compound and its derivatives has been achieved through various multi-step chemical processes. Below are generalized experimental protocols for key synthetic strategies described in the literature.

General Synthesis Route via Condensation

A common approach involves the condensation of a substituted pyrimidine with a cyclohexanone derivative to form the core pterin-like structure.

Experimental Protocol:

-

Preparation of the Cyclohexanone Intermediate: A 2-carbomethoxy-4-(p-carbomethoxyphenyl)cyclohexanone can be prepared in a four-step process.

-

Condensation Reaction: The prepared cyclohexanone is thermally condensed with 2,4,6-triaminopyrimidine to yield the methyl 2,4-diamino-4-deoxy-7-hydroxy-5,10-ethano-5,10-dideazapteroate.[7]

-

Reduction: The 7-oxo function is reduced using a reducing agent such as borane to give the 7,8-dihydro pterin.[7]

-

Aromatization: The dihydro pterin is subsequently oxidized to the fully aromatic pteroate ester using an oxidizing agent like dicyanodichlorobenzoquinone.[7]

-

Saponification: The benzoate ester is saponified to the corresponding carboxylic acid.[7]

-

Coupling with Glutamate: The resulting pteroic acid derivative is coupled with diethyl L-glutamate using standard peptide coupling techniques.[7]

-

Final Hydrolysis: The diethyl ester is hydrolyzed to afford the final this compound analogue.[7]

Synthesis Route via Wittig Condensation

An alternative strategy for certain derivatives involves a Wittig condensation as the key step for constructing the bridge between the heterocyclic system and the benzoyl moiety.

Experimental Protocol:

-

Preparation of the Phosphorane: A tributylphosphorane is derived from a 6-(bromomethyl)-2,4-diamino-5-methylpyrido[2,3-d]pyrimidine.[8]

-

Wittig Reaction: The phosphorane undergoes a Wittig condensation with methyl 4-propionylbenzoate to form the unsaturated bridge.[8] This reaction typically yields the product in a 75-80% yield.[8]

-

Hydrogenation: The double bond in the bridge is hydrogenated to yield the saturated pteroic acid methyl ester.[8]

-

Ester Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid.[8]

-

Peptide Coupling: The carboxylic acid is then coupled with diethyl L-glutamate.[8]

-

Final Saponification: The resulting diethyl ester is hydrolyzed to yield the final product.[8]

A diagram illustrating a generalized synthesis pathway is provided below.

Mechanism of Action

This compound and its analogues function as antifolates, primarily by inhibiting enzymes involved in folate metabolism. Depending on the specific substitutions, these compounds can target different enzymes, leading to the disruption of nucleotide biosynthesis and subsequent inhibition of cell proliferation.

Inhibition of Dihydrofolate Reductase (DHFR)

Some this compound analogues are potent inhibitors of dihydrofolate reductase (DHFR).[7][8] DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, these antifolates deplete the intracellular pool of THF, leading to the cessation of DNA, RNA, and protein synthesis, ultimately causing cell death.

Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT)

Lometrexol ((6R)-5,10-dideazatetrahydrofolate), a prominent member of this class, is a specific and potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[4][5][6] GARFT is a folate-dependent enzyme in the de novo purine synthesis pathway.[4][5] Inhibition of GARFT by Lometrexol and its polyglutamated metabolites leads to a rapid and prolonged depletion of intracellular purine ribonucleotides, thereby halting DNA and RNA synthesis.[4][9] This targeted inhibition of purine synthesis represents a distinct mechanism compared to classical DHFR inhibitors.[4][6][10]

The signaling pathway illustrating the mechanism of action is depicted below.

Quantitative Data on Biological Activity

The biological activity of this compound analogues has been quantified through various in vitro assays, primarily focusing on their enzyme inhibition and cell growth inhibitory properties. The data is often compared to the standard chemotherapeutic agent, methotrexate (MTX).

| Compound | Target | Assay | IC50 (nM) | Ki (pM) | Cell Line | Reference |

| 10-ethyl-5-methyl-5,10-dideazaaminopterin | DHFR | Enzyme Inhibition | - | 100 | L1210 | [8] |

| 10-ethyl-5-methyl-5,10-dideazaaminopterin | Cell Growth | Growth Inhibition | 65 ± 18 | - | L1210 | [8] |

| Methotrexate (MTX) | DHFR | Enzyme Inhibition | - | 4.82 ± 0.60 | L1210 | [8] |

| Methotrexate (MTX) | Cell Growth | Growth Inhibition | 3.4 ± 1.0 | - | L1210 | [8] |

| 5,10-ethano-5,10-dideazaaminopterin | DHFR | Enzyme Inhibition | ~MTX | - | L1210 | [7] |

| 5,10-ethano-5,10-dideazaaminopterin | Cell Growth | Growth Inhibition | ~MTX | - | L1210 | [7] |

Note: The inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro. The inhibition constant (Ki) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Conclusion

This compound and its analogues represent a versatile class of antifolate compounds with significant potential in anticancer research. Their diverse synthetic pathways allow for extensive structural modifications, leading to compounds with varied enzyme specificities, such as potent inhibition of DHFR or GARFT. The quantitative data from biological assays demonstrate that these compounds can exhibit potency comparable to or exceeding that of classical antifolates like methotrexate. Further research into this class of compounds could lead to the development of more selective and effective cancer chemotherapeutic agents.

References

- 1. datapdf.com [datapdf.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound|Antileukemic Research Compound [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. universalbiologicals.com [universalbiologicals.com]

- 7. Synthesis and antifolate properties of 5,10-ethano-5,10-dideazaaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antifolate evaluation of 10-ethyl-5-methyl-5,10- dideazaaminopterin and an alternative synthesis of 10-ethyl-10- deazaaminopterin (edatrexate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lometrexol | DHFR | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

The Core Mechanism of 5,10-Dideazaaminopterin as a Dihydrofolate Reductase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular replication. Consequently, DHFR has been a prime target for the development of anticancer and antimicrobial agents. 5,10-Dideazaaminopterin is a potent antifolate agent that exhibits its therapeutic effects through the potent inhibition of DHFR. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a DHFR inhibitor, including its binding kinetics, relevant signaling pathways, and detailed experimental protocols for its characterization. While direct quantitative data for this compound is limited in publicly available literature, this guide will leverage data from closely related analogs, such as 10-ethyl-5-methyl-5,10-dideazaaminopterin, to provide a thorough understanding of its inhibitory action.

The Folate Pathway and the Role of DHFR

The folate pathway is central to cell proliferation and survival. Dihydrofolate reductase is the key enzyme in this pathway, responsible for regenerating the active cofactor tetrahydrofolate. Inhibition of DHFR leads to a depletion of the THF pool, which in turn disrupts the synthesis of nucleotides and essential amino acids, ultimately leading to cell cycle arrest and apoptosis.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of DHFR, binding to the active site of the enzyme with high affinity. This binding event prevents the natural substrate, dihydrofolate, from accessing the catalytic site, thereby blocking the reduction to tetrahydrofolate. The "dideaza" modification, where the nitrogen atoms at positions 5 and 10 of the pteridine ring are replaced with carbon atoms, significantly influences the molecule's conformation and binding kinetics.

Based on studies of structurally related 5-deaza and 5,10-dideaza analogs, the inhibition of DHFR by this compound is likely characterized by a slow-binding mechanism. This type of inhibition involves an initial rapid formation of an enzyme-inhibitor complex, followed by a slower conformational change that results in a more tightly bound, stable complex. This slow dissociation rate contributes to the potent and sustained inhibition of the enzyme.

Quantitative Data on DHFR Inhibition

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 (Cell Growth) | Reference |

| 10-ethyl-5-methyl-5,10-dideazaaminopterin | L1210 DHFR | 100 pM | 65 nM (L1210 cells) | [1] |

| Methotrexate (MTX) | L1210 DHFR | 4.82 ± 0.60 pM | 3.4 ± 1.0 nM (L1210 cells) | [1] |

Note: The data for 10-ethyl-5-methyl-5,10-dideazaaminopterin suggests that while it is a potent inhibitor of DHFR, it is approximately 20-fold less effective than Methotrexate in terms of direct enzyme inhibition. However, its cellular activity is also influenced by factors such as cell membrane transport.

Qualitative reports indicate that the unsubstituted This compound exhibits significant in vivo antileukemic activity comparable to Methotrexate, suggesting it is also a potent inhibitor of DHFR.

Experimental Protocols

In Vitro DHFR Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against purified DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Materials:

-

Purified recombinant human or other mammalian DHFR

-

This compound

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 10 mM β-mercaptoethanol

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHFR in assay buffer.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of DHF in assay buffer (may require gentle warming and pH adjustment).

-

Prepare a stock solution of NADPH in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

A fixed concentration of DHFR (e.g., 10 nM)

-

Varying concentrations of this compound (e.g., from 0.1 pM to 1 µM)

-

-

Include control wells:

-

No inhibitor (for 100% enzyme activity)

-

No enzyme (for background)

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the reaction by adding a mixture of DHF and NADPH to each well to achieve final concentrations of, for example, 10 µM and 100 µM, respectively.

-

-

Data Acquisition:

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 15 seconds for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

-

Conclusion

This compound is a potent inhibitor of dihydrofolate reductase, a key enzyme in the folate metabolic pathway. Its mechanism of action involves high-affinity, competitive, and likely slow-binding inhibition of DHFR, leading to the disruption of DNA synthesis and cell proliferation. While direct quantitative kinetic data for this compound is sparse, evidence from closely related analogs demonstrates its potent inhibitory activity. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other novel DHFR inhibitors, which is crucial for the ongoing development of effective antifolate therapeutics. Further research, including the determination of the crystal structure of the this compound-DHFR complex, would provide deeper insights into its precise binding mode and facilitate the design of next-generation inhibitors.

References

Synthesis of 5,10-Dideazaaminopterin Analogues and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core synthetic strategies for 5,10-dideazaaminopterin analogues and derivatives, a class of compounds investigated for their potential as antifolate agents. This document details the primary synthetic methodologies, presents key quantitative data for comparative analysis, and outlines the general experimental protocols based on published literature.

Introduction

This compound and its analogues are a class of antifolate compounds that primarily act by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway. This inhibition disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA, thereby impeding cell proliferation. The structural modifications at the 5 and 10 positions of the pteridine ring system have been a key area of research to enhance therapeutic efficacy and overcome drug resistance. This guide focuses on two prominent synthetic routes: the Wittig condensation approach and a multi-step synthesis commencing from cyanouracil derivatives.

Core Synthetic Methodologies

Two principal synthetic pathways have been established for the preparation of this compound analogues:

-

Wittig Condensation Approach: This method is a key strategy for constructing the central carbon-carbon double bond, which is subsequently reduced.

-

Multi-step Synthesis from Cyanouracil Derivatives: This approach involves the construction of the pyrido[2,3-d]pyrimidine core from a uracil-based starting material.

Quantitative Data Summary

The following tables summarize the quantitative data for key this compound analogues, including reaction yields and biological activity.

Table 1: Reaction Yields for Key Synthetic Intermediates

| Intermediate | Synthetic Step | Yield (%) | Reference |

| Wittig products (8a and 8b) | Wittig Condensation | 75-80 | [1] |

| 4-amino-4-deoxy-10-ethyl-5-methyl-5,10-dideazapteroic acid methyl ester (9a) | Hydrogenation | N/A | [1] |

| 4-amino-4-deoxy-10-ethyl-10-deazapteroic acid methyl ester (9b) | Hydrogenation | N/A | [1] |

| N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl] amino]benzoyl]-L-glutamic acid (1a, 5-deazaaminopterin) | Multi-step from 5-cyanouracil | N/A | [2] |

| 5-methyl analogue (1b) | Multi-step from 5-cyano-6-methyluracil | N/A | [2] |

N/A: Data not available in the provided search results.

Table 2: Biological Activity of this compound Analogues

| Compound | Target | IC50 (nM) | Ki (pM) | Reference |

| 10-ethyl-5-methyl-5,10-dideazaaminopterin (12a) | L1210 cell growth | 65 ± 18 | N/A | [1] |

| Methotrexate (MTX) | L1210 cell growth | 3.4 ± 1.0 | N/A | [1] |

| 10-ethyl-5-methyl-5,10-dideazaaminopterin (12a) | L1210 DHFR | N/A | 100 | [1] |

| Methotrexate (MTX) | L1210 DHFR | N/A | 4.82 ± 0.60 | [1] |

N/A: Data not available in the provided search results.

Experimental Protocols

The following sections provide a generalized overview of the key experimental protocols. These are based on the available literature and may require optimization for specific analogues.

General Protocol 1: Synthesis via Wittig Condensation

This protocol outlines the key steps for the synthesis of 10-ethyl-5-methyl-5,10-dideazaaminopterin.[1]

Step 1: Wittig Reaction The synthesis commences with a Wittig condensation between the tributylphosphorane derived from 6-(bromomethyl)-2,4-diamino-5-methylpyrido[2,3-d]pyrimidine and methyl 4-propionylbenzoate. This reaction typically yields the Wittig product in good yields (75-80%).[1]

Step 2: Hydrogenation The resulting product from the Wittig reaction, which contains a 9,10-double bond, is then subjected to hydrogenation to afford the corresponding saturated pteroic acid methyl ester.[1]

Step 3: Ester Hydrolysis The methyl ester is hydrolyzed to the corresponding carboxylic acid.[1]

Step 4: Peptide Coupling A standard peptide coupling reaction is then carried out between the carboxylic acid and diethyl L-glutamate to form the diethyl ester.[1]

Step 5: Final Hydrolysis The final step involves the hydrolysis of the diethyl ester to yield the target 10-ethyl-5-methyl-5,10-dideazaaminopterin.[1]

General Protocol 2: Multi-step Synthesis from 5-Cyanouracil

This protocol describes the synthesis of 5-deazaaminopterin and its 5-methyl analogue starting from 5-cyanouracil or its methylated derivative.[2]

Step 1: Protection of Uracil The starting 5-cyanouracil is treated with chloromethyl methyl ether to protect the nitrogen atoms, forming 1,3-bis(methoxymethyl)uracils.[2]

Step 2: Ring Formation The protected uracil is then reacted with malononitrile in the presence of sodium ethoxide in ethanol to construct the pyrido[2,3-d]pyrimidine ring system.[2]

Step 3: Chlorination Diazotization of the product in concentrated hydrochloric acid affords the 7-chloro derivative in high yield.[2]

Step 4: Reduction and Acetylation The 7-chloro derivative is reduced, and the subsequent product is acetylated to yield a 6-(acetamidomethyl)pyridopyrimidine.[2]

Step 5: Conversion to Hydroxymethyl and Bromomethyl Derivatives The acetamidomethyl group is converted to an acetoxymethyl group via nitrosation, followed by removal of the methoxymethyl protecting groups. The resulting dione is then converted to the 2,4-diamino-6-(hydroxymethyl)pyrido[2,3-d]pyrimidine. This intermediate is then brominated to give the 6-bromomethyl derivative.[2]

Step 6: Coupling and Saponification The 6-bromomethyl derivative is reacted with diethyl (p-aminobenzoyl)-L-glutamate, and the resulting product is saponified to afford the final 5-deazaaminopterin analogue.[2]

Visualizations

Signaling Pathway: DHFR Inhibition

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by this compound Analogues.

Experimental Workflow: Wittig Condensation Route

Caption: General Synthetic Workflow via Wittig Condensation.

Experimental Workflow: Multi-step Synthesis from 5-Cyanouracil

Caption: General Synthetic Workflow from 5-Cyanouracil.

References

- 1. Synthesis and antifolate evaluation of 10-ethyl-5-methyl-5,10- dideazaaminopterin and an alternative synthesis of 10-ethyl-10- deazaaminopterin (edatrexate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antifolate Properties of 5,10-Dideazaaminopterin and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifolate properties of 5,10-dideazaaminopterin and its derivatives. These compounds represent a significant class of molecules investigated for their potential as anticancer agents, primarily through the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. This document details their mechanism of action, quantitative biological activity, and the experimental protocols used for their evaluation.

Introduction to this compound and its Antifolate Activity

This compound and its analogues are synthetic antifolates designed to mimic the natural substrate of dihydrofolate reductase (DHFR), dihydrofolate (DHF).[1] By competitively inhibiting DHFR, these compounds disrupt the folate metabolic cycle, leading to a depletion of tetrahydrofolate (THF) and its derivatives. THF is essential for the de novo synthesis of purines and thymidylate, which are critical precursors for DNA and RNA synthesis.[2] Consequently, the inhibition of DHFR leads to the cessation of cell proliferation and, ultimately, cell death, making it a key target for cancer chemotherapy.[1]

The structural modifications in the 5 and 10 positions of the pteridine ring of aminopterin analogues, such as in this compound, have been explored to enhance their pharmacological properties, including increased transport into tumor cells and improved therapeutic index compared to classical antifolates like methotrexate (MTX).[1][2][3]

Quantitative Biological Activity

The antifolate activity of this compound and its derivatives has been quantified through various in vitro assays. The following tables summarize the inhibitory activity against DHFR and the growth of various cancer cell lines.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

| Compound | Source of DHFR | Inhibition Constant (Ki, pM) | Reference |

| Methotrexate (MTX) | L1210 Cells | 4.82 ± 0.60 | [2] |

| 10-ethyl-5-methyl-5,10-dideazaaminopterin | L1210 Cells | 100 | [2] |

| 5,10-Ethano-5,10-dideazaaminopterin | L1210 Cells | Approx. as potent as MTX | [1] |

| 10-Propargyl-5-deazaaminopterin | L1210 Cells | As potent as MTX | [4] |

| 5-Methyl-10-propargyl-5-deazaaminopterin | L1210 Cells | As potent as MTX | [4] |

Table 2: In Vitro Cell Growth Inhibition (IC50)

| Compound | Cell Line | IC50 (nM) | Reference |

| Methotrexate (MTX) | L1210 | 3.4 ± 1.0 | [2] |

| 10-ethyl-5-methyl-5,10-dideazaaminopterin | L1210 | 65 ± 18 | [2] |

| 5,10-Ethano-5,10-dideazaaminopterin | L1210 | Approx. as potent as MTX | [1] |

| Naphthalene analogue of 10-deazaaminopterin | L1210 | 4-6 fold more inhibitory than MTX | [5] |

| Naphthalene analogue of 5-methyl-5,10-dideazaaminopterin | L1210 | No more inhibitory than MTX | [5] |

| Naphthalene analogue of 5-ethyl-5,10-dideazaaminopterin | L1210 | No more inhibitory than MTX | [5] |

| 10-Propargyl-5-deazaaminopterin | L1210 | 7-fold more inhibitory than MTX | [4] |

| 5-Methyl-10-propargyl-5-deazaaminopterin | L1210 | 35-fold more inhibitory than MTX | [4] |

| 10-Propargyl-5-deazafolic acid | L1210 | 1500 | [4] |

| 10-Propargyl-5-deazafolic acid | S180 | 2350 | [4] |

| 10-Propargyl-5-deazafolic acid | HL60 | 720 | [4] |

Mechanism of Action: The Folate Pathway

The primary mechanism of action of this compound and its derivatives is the competitive inhibition of dihydrofolate reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate metabolic pathway. THF is then converted into various cofactors that are essential for the synthesis of purines (adenine and guanine) and thymidylate, the building blocks of DNA and RNA. By blocking this pathway, these antifolates effectively halt DNA replication and cell division.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its derivatives.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Purified DHFR enzyme

-

NADPH

-

Dihydrofolic acid (DHF)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compounds (this compound derivatives)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of NADPH in the assay buffer.

-

Prepare a stock solution of DHF in the assay buffer. Note: DHF is unstable, so prepare fresh or store at -80°C in small aliquots.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

DHFR enzyme solution

-

Test compound solution (or vehicle control)

-

-

Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the NADPH solution to each well.

-

Immediately follow with the addition of the DHF solution.

-

Place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

-

Cancer cell line (e.g., L1210)

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control.

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Cellular Transport Assay (Radiolabeled Substrate Uptake)

This assay measures the influx of antifolates into cells, often mediated by the reduced folate carrier (RFC).

Materials:

-

Cancer cell line

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Radiolabeled antifolate (e.g., [³H]methotrexate as a representative substrate)

-

Unlabeled antifolate (for competition studies)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Preparation:

-

Culture cells to a high density.

-

Wash the cells with transport buffer.

-

-

Uptake Measurement:

-

Resuspend the cells in the transport buffer.

-

Initiate the uptake by adding the radiolabeled antifolate to the cell suspension.

-

At various time points, take aliquots of the cell suspension and immediately stop the transport by adding ice-cold transport buffer.

-

Separate the cells from the buffer by centrifugation through an oil layer (to minimize non-specific binding).

-

-

Quantification:

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the rate of uptake over time.

-

For kinetic analysis (Km and Vmax), perform the assay with varying concentrations of the radiolabeled substrate.

-

For inhibition studies (Ki), perform the assay in the presence of varying concentrations of the unlabeled test compound.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the characterization of novel antifolate compounds.

Conclusion

This compound and its derivatives continue to be a promising area of research in the development of novel antifolate therapies. Their potent inhibition of DHFR, coupled with potentially favorable transport characteristics, underscores their therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers in this field, facilitating further investigation and development of this important class of compounds. The strategic modification of the this compound scaffold holds the potential to yield next-generation antifolates with enhanced efficacy and selectivity against various cancers.

References

- 1. Synthesis and antifolate properties of 5,10-ethano-5,10-dideazaaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antifolate evaluation of 10-ethyl-5-methyl-5,10- dideazaaminopterin and an alternative synthesis of 10-ethyl-10- deazaaminopterin (edatrexate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analogues of methotrexate in rheumatoid arthritis. 2. Effects of 5-deazaaminopterin, this compound, and analogues on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antifolate evaluation of the 10-propargyl derivatives of 5-deazafolic acid, 5-deazaaminopterin, and 5-methyl-5-deazaaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analogues of 10-deazaaminopterin and 5-alkyl-5,10-dideazaaminopterin with the 4-substituted 1-naphthoyl group in the place of 4-substituted benzoyl - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogues of Aminopterin: A Deep Dive into Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the landscape of structural analogues of aminopterin, a potent folic acid antagonist, and their corresponding biological activities. By examining key structural modifications, this document aims to provide a comprehensive resource for researchers and professionals involved in the development of novel antifolate drugs. The information presented herein is curated from peer-reviewed scientific literature and is intended to facilitate a deeper understanding of the structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

Aminopterin and its analogues exert their primary biological effect through the competitive inhibition of dihydrofolate reductase (DHFR).[1][2][3] This enzyme plays a crucial role in cellular metabolism by catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1][4] By binding to the active site of DHFR with high affinity, aminopterin analogues block the production of THF, leading to a depletion of these vital precursors and subsequently arresting cell proliferation and inducing apoptosis, particularly in rapidly dividing cells such as cancer cells.[3][5]

Quantitative Analysis of Biological Activity

The biological activity of aminopterin analogues is typically quantified by their ability to inhibit DHFR and to suppress the growth of cancer cell lines. The inhibition constant (Ki) measures the binding affinity of an analogue to the DHFR enzyme, with lower values indicating tighter binding and greater potency. The half-maximal inhibitory concentration (IC50) represents the concentration of an analogue required to inhibit the growth of a cell population by 50%.

The following table summarizes the in vitro biological activity of selected aminopterin analogues, providing a comparative overview of their potency.

| Analogue Name | Modification | Target/Cell Line | Ki (pM) | IC50 (nM) | Reference |

| Aminopterin (AMT) | Parent Compound | Human DHFR | - | - | [6] |

| CCRF-CEM Cells | - | - | [6] | ||

| Methotrexate (MTX) | N10-methyl | Human DHFR | - | - | [6] |

| CCRF-CEM Cells | - | - | [6] | ||

| Rotationally Restricted AMT Analogue (9) | CH2 bridge between phenyl and glutamate | Human DHFR | 34 | - | [6] |

| CCRF-CEM Cells | - | 5.1 | [6] | ||

| Rotationally Restricted MTX Analogue (10) | CH2 bridge and N10-methyl | Human DHFR | 2100 | - | [6] |

| CCRF-CEM Cells | - | 140 | [6] | ||

| 5-Deazaaminopterin | N to C at position 5 | Tumor Cell DHFR | 3.49-5.16 | - | [7] |

| 5-Deazamethotrexate | N to C at position 5, N10-methyl | Tumor Cell DHFR | 3.49-5.16 | - | [7] |

| 5-Methyl-5-deazaaminopterin | N to C at position 5, 5-methyl | Tumor Cell DHFR | 3.49-5.16 | - | [7] |

| 5-Ethyl-5-deazaaminopterin | N to C at position 5, 5-ethyl | Tumor Cell DHFR | 3.49-5.16 | - | [7] |

| γ-Methylene-AMT | γ-methylene on glutamate | L1210 DHFR | - | - | [8] |

| γ-Methylene-MTX | γ-methylene on glutamate, N10-methyl | L1210 DHFR | - | - | [8] |

| γ-Cyano-MTX | γ-cyano on glutamate, N10-methyl | L1210 DHFR | - | - | [8] |

| meta-Isomer of AMT | meta-aminobenzoyl | L1210 DHFR | Weak Inhibition | Very Little Activity | [9] |

| ortho-Isomer of AMT | ortho-aminobenzoyl | L1210 DHFR | Weak Inhibition | Very Little Activity | [9] |

| γ-tert-Butylaminopterin (γ-tBAMT) | γ-tert-butyl ester | L1210 DHFR | Similar to γ-tBMTX | More potent than γ-tBMTX | [10] |

| γ-tert-Butylmethotrexate (γ-tBMTX) | γ-tert-butyl ester, N10-methyl | L1210 DHFR | - | - | [10] |

Key Signaling Pathway and Experimental Workflow

The central mechanism of action of aminopterin and its analogues revolves around the disruption of the folate metabolic pathway. The following diagrams illustrate this key signaling pathway and a general workflow for evaluating the efficacy of novel DHFR inhibitors.

Caption: Inhibition of DHFR by aminopterin analogues disrupts essential biosynthetic pathways.

Caption: A typical workflow for the preclinical evaluation of aminopterin analogues.

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays used to characterize the biological activity of aminopterin analogues.

DHFR Inhibition Assay (Spectrophotometric)

This assay determines the inhibitory potency of a compound against purified DHFR enzyme by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[4]

Materials:

-

Purified recombinant human DHFR

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl[4]

-

Test compounds (aminopterin analogues)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

DHFR enzyme solution

-

Test compound dilution (or vehicle control)

-

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[4]

-

Initiate the reaction by adding a solution of DHF and NADPH to each well.

-

Immediately begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[4]

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate is known.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[5]

Materials:

-

Cancer cell line of interest (e.g., CCRF-CEM, L1210)

-

Complete cell culture medium

-

Test compounds (aminopterin analogues)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).[5]

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Conclusion

The structural modification of aminopterin has yielded a diverse array of analogues with a wide spectrum of biological activities. The quantitative data and experimental protocols presented in this guide offer a framework for the systematic evaluation of these compounds. Understanding the intricate structure-activity relationships is paramount for the rational design of next-generation antifolates with improved therapeutic indices, enhanced selectivity, and the ability to overcome mechanisms of drug resistance. The continued exploration of novel aminopterin analogues holds significant promise for the development of more effective treatments for cancer and other proliferative diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Aminopterin - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural design, biochemical properties, and evidence for improved therapeutic activity of 5-alkyl derivatives of 5-deazaaminopterin and 5-deazamethotrexate compared to methotrexate in murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analogues of methotrexate and aminopterin with gamma-methylene and gamma-cyano substitution of the glutamate side chain: synthesis and in vitro biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methotrexate analogues. 31. Meta and ortho isomers of aminopterin, compounds with a double bond in the side chain, and a novel analogue modified at the alpha-carbon: chemical and in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methotrexate analogues. 25. Chemical and biological studies on the gamma-tert-butyl esters of methotrexate and aminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5,10-Dideazaaminopterin in Antiarthritic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5,10-Dideazaaminopterin and its potential as an antiarthritic agent. While preclinical studies have demonstrated its anti-inflammatory activity, this document consolidates the available information on its mechanism of action, experimental evaluation, and the relevant biological pathways. The primary mechanism is believed to be the inhibition of de novo purine synthesis, a critical pathway for the proliferation of inflammatory cells. This guide details the experimental protocols used to assess its efficacy, presents a framework for quantitative data analysis, and visualizes the key cellular and experimental workflows.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to cartilage and bone degradation. The proliferation of immune cells, such as lymphocytes and macrophages, in the synovium is a key pathological feature. Consequently, agents that can curtail this proliferation are of significant therapeutic interest. This compound is a folate analog that has been investigated for its antiarthritic properties. Structurally similar to methotrexate, a cornerstone in RA therapy, this compound and its analogs have been evaluated for their anti-inflammatory effects.[1] Useful anti-inflammatory activity has been noted for this compound and its 10-methyl derivative in preclinical models.[1] This document aims to provide a comprehensive technical resource on the scientific rationale and experimental basis for the antiarthritic potential of this compound.

Proposed Mechanism of Action: Inhibition of De Novo Purine Synthesis

The anti-inflammatory and anti-proliferative effects of this compound are likely attributable to its role as a folate antagonist, specifically targeting the de novo purine synthesis pathway. This pathway is essential for the synthesis of adenosine and guanosine nucleotides, the building blocks of DNA and RNA, which are required for the rapid proliferation of immune cells during an inflammatory response.

The key enzyme in this pathway targeted by this compound and its analogs is believed to be glycinamide ribonucleotide formyltransferase (GARFT) . By inhibiting GARFT, this compound blocks the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the purine synthesis cascade. This leads to a depletion of intracellular purine pools, thereby inhibiting DNA and RNA synthesis and, consequently, suppressing the proliferation of rapidly dividing cells like activated lymphocytes and macrophages. This targeted inhibition of a fundamental metabolic pathway provides a strong rationale for its antiarthritic effects.

Signaling Pathway Diagram

Data Presentation: Antiarthritic Efficacy

In Vivo Efficacy in Collagen-Induced Arthritis (Mouse Model)

Table 1: Effect of this compound on Paw Edema in CIA Mice

| Treatment Group | Dose (mg/kg/day) | Route of Administration | Change in Paw Volume (mm³) on Day X (Mean ± SEM) | % Inhibition of Edema |

| Vehicle Control | - | i.p. / p.o. | [Data Unavailable] | - |

| This compound | [Dose 1] | i.p. / p.o. | [Data Unavailable] | [Data Unavailable] |

| This compound | [Dose 2] | i.p. / p.o. | [Data Unavailable] | [Data Unavailable] |

| This compound | [Dose 3] | i.p. / p.o. | [Data Unavailable] | [Data Unavailable] |

| Methotrexate (Control) | [Dose] | i.p. / p.o. | [Data Unavailable] | [Data Unavailable] |

Table 2: Effect of this compound on Arthritis Score in CIA Mice

| Treatment Group | Dose (mg/kg/day) | Route of Administration | Mean Arthritis Score on Day X (Mean ± SEM) | % Reduction in Arthritis Score |

| Vehicle Control | - | i.p. / p.o. | [Data Unavailable] | - |

| This compound | [Dose 1] | i.p. / p.o. | [Data Unavailable] | [Data Unavailable] |

| This compound | [Dose 2] | i.p. / p.o. | [Data Unavailable] | [Data Unavailable] |

| This compound | [Dose 3] | i.p. / p.o. | [Data Unavailable] | [Data Unavailable] |

| Methotrexate (Control) | [Dose] | i.p. / p.o. | [Data Unavailable] | [Data Unavailable] |

Histopathological Analysis

Table 3: Histological Evaluation of Joints from CIA Mice Treated with this compound

| Treatment Group | Dose (mg/kg/day) | Synovial Inflammation (Score 0-3) | Pannus Formation (Score 0-3) | Cartilage Erosion (Score 0-3) | Bone Resorption (Score 0-3) |

| Vehicle Control | - | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |

| This compound | [Dose 1] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |

| This compound | [Dose 2] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |

| Methotrexate (Control) | [Dose] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |

Experimental Protocols

The primary model for evaluating the antiarthritic potential of this compound is the Type II Collagen-Induced Arthritis (CIA) in Mice .

Induction and Assessment of Collagen-Induced Arthritis

Objective: To induce an autoimmune arthritis in mice that mimics the pathology of human rheumatoid arthritis and to evaluate the therapeutic efficacy of this compound.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine Type II Collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

-

Positive control (e.g., Methotrexate)

-

Syringes and needles

-

Digital calipers

Procedure:

-

Preparation of Emulsion:

-

Dissolve Type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gentle stirring overnight at 4°C.

-

Prepare a 1:1 emulsion of the collagen solution with CFA for the primary immunization and with IFA for the booster immunization.

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.

-

-

Treatment Protocol:

-

Initiate treatment with this compound, vehicle, or positive control on a specified day post-primary immunization (e.g., day 21 for prophylactic studies or upon onset of symptoms for therapeutic studies).

-

Administer the compounds daily via the desired route (e.g., intraperitoneal or oral).

-

-

Assessment of Arthritis:

-

Beginning on day 21, monitor the mice daily for the onset and severity of arthritis.

-

Clinical Scoring: Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and joint deformity (0 = normal; 1 = mild swelling/erythema; 2 = moderate swelling/erythema; 3 = severe swelling/erythema of the entire paw; 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.

-

Paw Thickness Measurement: Use digital calipers to measure the thickness of the hind paws daily.

-

-

Termination and Sample Collection (e.g., Day 42):

-

At the end of the study, euthanize the mice.

-

Collect blood for serological analysis (e.g., cytokine levels, anti-collagen antibodies).

-

Dissect the hind paws and fix them in 10% buffered formalin for histological analysis.

-

-

Histological Analysis:

-

Decalcify, embed in paraffin, section, and stain the joints with hematoxylin and eosin (H&E).

-

Score the sections for synovial inflammation, pannus formation, cartilage erosion, and bone resorption.

-

Experimental Workflow Diagram

Conclusion

This compound represents a promising scaffold for the development of antiarthritic drugs. Its proposed mechanism of action, the inhibition of de novo purine synthesis via GARFT, offers a targeted approach to reducing the proliferation of key inflammatory cells in the pathogenesis of rheumatoid arthritis. The established collagen-induced arthritis model in mice provides a robust platform for the in vivo evaluation of its therapeutic efficacy. While qualitative reports of its activity are encouraging, further studies are required to provide detailed quantitative data on its dose-dependent effects on clinical, serological, and histological parameters of arthritis. This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing the investigation of this compound and related compounds as potential treatments for rheumatoid arthritis.

References

Methodological & Application

Application Notes and Protocols for 5,10-Dideazaaminopterin (DDATHF/Lometrexol) in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,10-Dideazaaminopterin (DDATHF), also known as Lometrexol, is a potent antifolate agent that acts as a specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[1][2][3] GARFT is a critical enzyme in the de novo purine biosynthesis pathway, which is essential for the production of purine nucleotides required for DNA and RNA synthesis.[1] By targeting GARFT, DDATHF effectively disrupts DNA replication and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[2]

These application notes provide a comprehensive guide for the use of DDATHF in cell culture studies, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.

Mechanism of Action

DDATHF exerts its cytotoxic effects by binding tightly to GARFT, inhibiting its function.[2][4] This leads to a rapid and sustained depletion of intracellular purine ribonucleotides.[2][5] The disruption of purine synthesis is the primary mechanism of DDATHF's anticancer activity.[2][3] It is important to note that the cytotoxic effects of DDATHF can be influenced by the concentration of folates in the cell culture medium, as DDATHF and natural folates compete for cellular uptake via the same transport mechanisms.[6]

Signaling Pathway of DDATHF Action

Caption: Mechanism of DDATHF-mediated inhibition of de novo purine synthesis.

Quantitative Data

The following tables summarize key quantitative data for DDATHF from various cell culture studies. Note that IC50 values are highly dependent on the specific cell line and experimental conditions, such as folate concentration in the medium and duration of exposure.[6][7]

Table 1: In Vitro Cytotoxicity of DDATHF in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| L1210 | Murine Leukemia | Not specified (growth inhibition at 1-30 µM) | 2-10 | [2][4] |

| HCT116 (p53+/+) | Colorectal Carcinoma | 0.0405 ± 0.001 | Not specified | [5] |

| HCT116 (p53-/-) | Colorectal Carcinoma | 0.0434 ± 0.002 | Not specified | [5] |

Table 2: Effect of DDATHF on Cellular Processes

| Cell Line | Parameter | Concentration (µM) | Time (hours) | Observed Effect | Reference |

| L1210 | Cell Cycle | 1 | 2-24 | Cell cycle arrest | [2] |

| L1210 | ATP and GTP levels | Not specified | 6 | Reduced to <25% of control | [5] |

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of DDATHF on adherent cancer cell lines.

Materials:

-

Cancer cell line of interest

-

This compound (DDATHF/Lometrexol)

-

Complete cell culture medium (e.g., RPMI-1640, DMEM) with appropriate folate concentration

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Drug Treatment:

-

Prepare a stock solution of DDATHF in DMSO.

-

Perform serial dilutions of DDATHF in culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 100 µM).[6][8]

-

Remove the overnight culture medium from the wells.

-

Add 100 µL of the medium containing the DDATHF dilutions to each well. Include wells with vehicle (DMSO) only and untreated cells as controls.[1]

-

-

Incubation:

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.[1]

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[1][6]

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow for determining the in vitro cytotoxicity of DDATHF using an MTT assay.

Cell Cycle Analysis

This protocol describes a general method for analyzing the effect of DDATHF on the cell cycle using flow cytometry.

Materials:

-

Cancer cell line of interest

-

DDATHF

-

Complete cell culture medium

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach overnight.

-

Treat cells with the desired concentration of DDATHF (e.g., 1 µM) for the desired time points (e.g., 2, 6, 12, 24 hours).[2] Include an untreated control.

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (G1, S, G2/M phases).

-

Troubleshooting and Considerations

-

Folate Concentration: The concentration of folic acid in the cell culture medium is a critical parameter that can significantly impact the apparent cytotoxicity of DDATHF.[6] For consistent and reproducible results, it is recommended to use a medium with a defined and consistent folate concentration. In some cases, folate-depleted medium may be necessary to enhance the effects of DDATHF.

-

Drug Solubility: DDATHF is typically dissolved in DMSO. Ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (usually <0.5%).

-

Cell Line Variability: The sensitivity of different cell lines to DDATHF can vary significantly.[7] It is essential to determine the optimal concentration range and exposure time for each cell line being studied.

-

Combination with Folic Acid: In clinical settings and some research applications, DDATHF is often used in combination with folic acid supplementation to mitigate toxicity to normal cells.[1][3] This is an important consideration when translating in vitro findings.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

In Vitro Evaluation of 5,10-Dideazaaminopterin Cytotoxicity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,10-Dideazaaminopterin is a synthetic analog of aminopterin, belonging to the class of antifolate compounds used in cancer research.[1] Like other antifolates, its primary mechanism of action involves the inhibition of key enzymes in the folate metabolic pathway, which is crucial for the synthesis of nucleotides and amino acids, thereby leading to the disruption of DNA, RNA, and protein synthesis and ultimately inhibiting cell proliferation.[1] This document provides detailed application notes and protocols for the in vitro evaluation of the cytotoxicity of this compound and its analogs.

Mechanism of Action

This compound and its analogs act as folate antagonists, primarily targeting and inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to a shutdown of DNA synthesis and repair, which in turn induces cell cycle arrest and apoptosis in rapidly dividing cancer cells. Some analogs have also been shown to inhibit thymidylate synthase (TS), another key enzyme in the folate pathway.

Data Presentation

| Compound/Analog | Cell Line | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| 10-ethyl-5-methyl-5,10-dideazaaminopterin | L1210 (Murine Leukemia) | 65 ± 18 | Methotrexate (MTX) | 3.4 ± 1.0 |

| Naphthalene analogue of 10-deazaaminopterin (9a) | L1210 (Murine Leukemia) | 4-6 fold more inhibitory than MTX | Methotrexate (MTX) | Not specified |

| Naphthalene analogue of 10-deazaaminopterin (9a) | S180 (Murine Sarcoma) | 4-6 fold more inhibitory than MTX | Methotrexate (MTX) | Not specified |

| Naphthalene analogue of 10-deazaaminopterin (9a) | HL60 (Human Promyelocytic Leukemia) | 4-6 fold more inhibitory than MTX | Methotrexate (MTX) | Not specified |

| 10-propargyl-5-deazaaminopterin | L1210 (Murine Leukemia) | 7-fold more inhibitory than MTX | Methotrexate (MTX) | Not specified |

| 5-methyl-10-propargyl-5-deazaaminopterin | L1210 (Murine Leukemia) | 35-fold more inhibitory than MTX | Methotrexate (MTX) | Not specified |

| 2-desamino-N9-methyl-5,8-dideazaisoaminopterin | HL-60 (Human Promyelocytic Leukemia) | Most effective of analogs tested | Not specified | Not specified |

Mandatory Visualization

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for in vitro evaluation.

Caption: Cellular response to this compound.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

-

-

Drug Treatment:

-

Prepare a series of dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a blank (medium only).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down or by placing the plate on a shaker for 5-10 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)

-

PBS

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound for the desired time.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

-

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Quantify the percentage of cells in each quadrant.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method uses PI to stain the DNA of cells. The amount of PI that binds to DNA is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

PBS

-

Cold 70% ethanol

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with this compound for the desired duration.

-

-

Cell Harvesting:

-

Harvest cells by trypsinization.

-

Wash the cells with PBS by centrifugation.

-

-

Fixation:

-